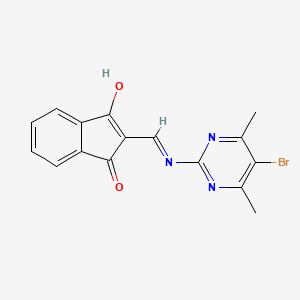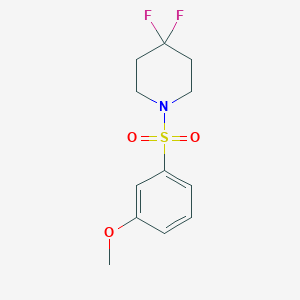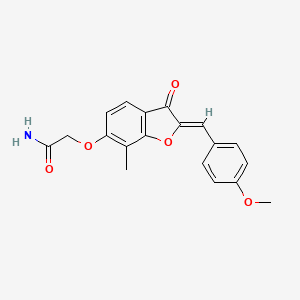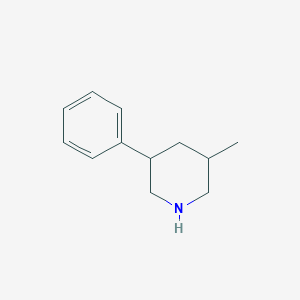![molecular formula C12H8ClNOS B2860649 6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde CAS No. 338967-22-9](/img/structure/B2860649.png)
6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde, also known as CPNSNA, is a chemical compound that has caught the attention of scientific researchers in recent years due to its potential applications in various fields of research and industry. It has a molecular formula of C12H8ClNOS and a molecular weight of 249.72 . The CAS number for this compound is 338967-22-9 .
科学的研究の応用
Synthesis and Reactions
Research has demonstrated the synthetic versatility of compounds related to "6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde" in the formation of heterocyclic compounds with potential antiviral activities. For instance, Attaby et al. (2007) explored the reactions of nicotinaldehyde with 2-cyanoethanethioamide, leading to the formation of derivatives with evaluated cytotoxicity and antiviral activities against HSV1 and HAV (Attaby, Elghandour, Ali, & Ibrahem, 2007). This suggests that "this compound" could serve as a precursor in synthesizing bioactive heterocyclic compounds.
Antiviral Potential
The synthesis of derivatives from compounds structurally related to "this compound" has shown some promise in antiviral applications. For example, Chen et al. (2010) synthesized new derivatives with certain anti-tobacco mosaic virus activity, indicating the potential of these compounds in developing antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Material Science Applications
In material science, the structural elements of "this compound" offer pathways to developing new materials with unique properties. Tapaswi et al. (2015) investigated thiophenyl-substituted compounds for creating transparent polyimides with high refractive indices and small birefringences, suggesting applications in optoelectronics and photonics (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
Chemical Sensing and Imaging
Compounds with functionalities similar to "this compound" have been utilized in designing fluorescent probes for detecting and imaging biological molecules. Han et al. (2018) developed a near-infrared fluorescent probe for sensitive detection and imaging of sulfane sulfur in living cells and in vivo, highlighting the potential of such compounds in biomedical imaging and diagnostics (Han, Song, Li, Yu, & Chen, 2018).
特性
IUPAC Name |
6-(2-chlorophenyl)sulfanylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-10-3-1-2-4-11(10)16-12-6-5-9(8-15)7-14-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAJOFDSYGFTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=NC=C(C=C2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide](/img/structure/B2860566.png)
![N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide](/img/no-structure.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopropanecarboxamide](/img/structure/B2860571.png)

![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)

![2-Ethyl-5-((4-ethylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860578.png)

methanone](/img/structure/B2860581.png)
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2860582.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[1-(2-methoxyphenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B2860585.png)

![N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2860588.png)
![3-benzyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860589.png)
